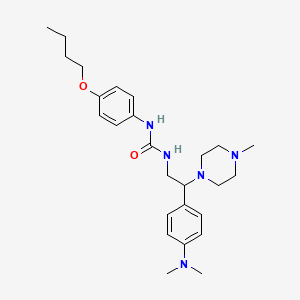
1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C26H39N5O2 and its molecular weight is 453.631. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Human Urinary Carcinogen Metabolites and Tobacco Research
A study by Hecht (2002) reviews the utility of measuring human urinary carcinogen metabolites, including various urea derivatives, for obtaining crucial information about tobacco and cancer. This research highlights the role of specific urea derivatives as biomarkers in tobacco-related cancer studies. The utility of these assays for studying exposure to environmental tobacco smoke (ETS) and their specificity to tobacco products underscore the relevance of urea derivatives in cancer research (Hecht, 2002).
Urea Derivatives in Foods and Beverages
Weber and Sharypov (2009) discuss the presence and implications of ethyl carbamate (urethane), a urea derivative, in foods and beverages. The study elaborates on the genotoxic and carcinogenic properties of ethyl carbamate, emphasizing its occurrence in fermented foods and alcoholic beverages. This comprehensive review on ethyl carbamate provides insights into the chemical mechanisms behind its formation and strategies for its determination and reduction in foods and beverages, highlighting the importance of research on urea derivatives for public health (Weber & Sharypov, 2009).
Enzymology of Arsenic Metabolism
Aposhian et al. (2004) explore the enzymology involved in the biotransformation of inorganic arsenic, including the formation of dimethylarsinous acid (DMA(III)), highlighting the role of urea derivatives in arsenic metabolism. This research provides valuable information on the metabolic pathways of arsenic biotransformation and the potential detoxification mechanisms involving urea derivatives, suggesting areas for further investigation in toxicology and pharmacology (Aposhian et al., 2004).
Synthesis of Organic Carbonates from Urea
Shukla and Srivastava (2017) review the synthesis of organic carbonates through the alcoholysis of urea, highlighting the wide range of applications for organic carbonates derived from urea in industrial compounds. This study emphasizes the importance of urea in green chemistry and its potential for creating environmentally friendly synthesis pathways for important compounds, pointing to the versatility and significance of urea derivatives in chemical synthesis (Shukla & Srivastava, 2017).
Eigenschaften
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N5O2/c1-5-6-19-33-24-13-9-22(10-14-24)28-26(32)27-20-25(31-17-15-30(4)16-18-31)21-7-11-23(12-8-21)29(2)3/h7-14,25H,5-6,15-20H2,1-4H3,(H2,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWLZZXXJQYMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
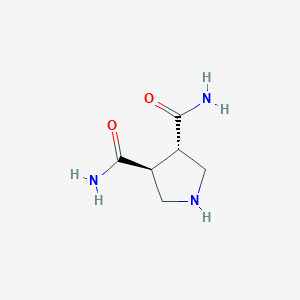

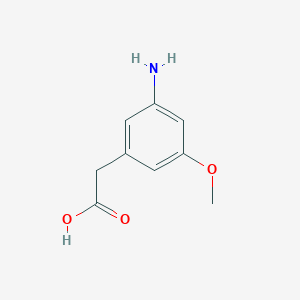
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)
![2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2518051.png)
![N-(2,5-dimethylphenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2518056.png)
![8-(3,4-dimethoxyphenethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518058.png)



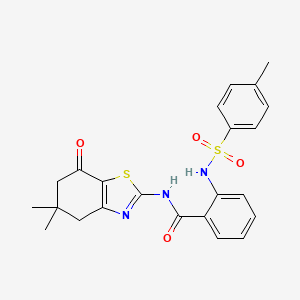

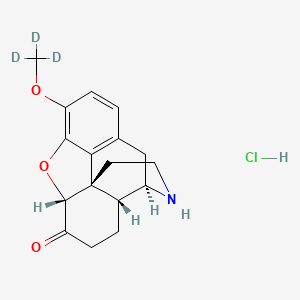
![N-(2-chlorophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2518069.png)
